Quetiapine D4 fumarate
CAS No.: 1287376-15-1
Cat. No.: VC0196491
Molecular Formula: C25H25D4N3O6S
Molecular Weight: 503.60
Purity: 98%
* For research use only. Not for human or veterinary use.

CAS No. | 1287376-15-1 |
---|---|
Molecular Formula | C25H25D4N3O6S |
Molecular Weight | 503.60 |
IUPAC Name | 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]-1,1,2,2-tetradeuterioethanol;(E)-but-2-enedioic acid |
Standard InChI | InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i14D2,16D2; |
Standard InChI Key | VRHJBWUIWQOFLF-SQGQDMBVSA-N |
SMILES | C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
Appearance | Powder |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Quetiapine D4 fumarate is recognized by several chemical identifiers that help distinguish it in scientific literature and databases:
Table 1: Chemical Identifiers of Quetiapine D4 Fumarate
Molecular Structure and Physical Properties
Quetiapine D4 fumarate has distinct structural properties attributed to the incorporation of deuterium atoms, differentiating it from standard quetiapine fumarate while maintaining similar physicochemical characteristics:
Table 2: Structural and Physical Properties
The structure features a quetiapine core with four deuterium atoms replacing hydrogen atoms in the ethoxyethanol side chain, coupled with fumaric acid in a salt formation. This strategic labeling enables precise tracking of the compound in analytical studies.
Structural Representation
The molecular structure can be represented through various notation systems used in chemical informatics:
Table 3: Structural Notations
Synthesis and Production Methods
Manufacturing Considerations
Production of Quetiapine D4 fumarate requires specialized handling to maintain isotopic purity. Manufacturing processes typically involve:
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Controlled reaction conditions to prevent hydrogen-deuterium exchange
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Purification techniques to ensure high isotopic purity (>95% as indicated by HPLC)
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Quality control procedures to verify deuterium incorporation at the intended positions
Analytical Applications and Research Significance
Role in Pharmacokinetic Studies
Quetiapine D4 fumarate serves as an invaluable tool in pharmacokinetic research, particularly for:
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Tracking the absorption, distribution, metabolism, and excretion (ADME) of quetiapine in biological systems
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Distinguishing between administered quetiapine and its metabolites in complex biological matrices
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Quantifying low concentrations of quetiapine and its metabolites with high accuracy
The deuterium labeling allows researchers to distinguish the administered compound from endogenous substances using mass spectrometry, as the four deuterium atoms create a mass shift that can be readily detected.
Metabolic Investigations
Understanding the metabolic fate of quetiapine is crucial for pharmaceutical development and clinical applications. Quetiapine D4 fumarate enables:
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Identification and quantification of quetiapine metabolites
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Determination of metabolic pathways and rates
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Assessment of interindividual variations in drug metabolism
Regular quetiapine is known to be metabolized primarily in the liver through sulfoxidation and oxidation, with cytochrome P450 3A4 and 2D6 playing significant roles . The deuterium-labeled variant allows precise tracking of these metabolic processes.
Mass Spectrometry Applications
Quetiapine D4 fumarate is particularly valuable in mass spectrometry-based analytical methods:
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Serving as an internal standard for quantitative analysis
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Enabling isotope dilution methods for improved accuracy
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Facilitating method development and validation for quetiapine detection in various matrices
Relationship to Parent Compound
Comparison with Quetiapine Fumarate
Quetiapine fumarate, the non-deuterated parent compound, is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder . The key differences and similarities include:
Table 4: Comparison of Quetiapine Fumarate and Quetiapine D4 Fumarate
Pharmacokinetic Relevance
Understanding the pharmacokinetics of quetiapine provides context for the utility of the D4 variant:
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Quetiapine is rapidly absorbed after oral administration with peak plasma concentrations achieved in 1-2 hours
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Primary route of elimination is through hepatic metabolism, with approximately 73% of administered dose excreted in urine and 21% in feces
The D4 variant enables precise tracking of these pharmacokinetic parameters without interfering with the biological processes being studied.
Formulation and Stability Considerations
Stability Profile
While specific stability data for Quetiapine D4 fumarate is limited in the available literature, deuterated compounds generally show similar stability profiles to their non-deuterated counterparts, with some exceptions:
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Deuterium-carbon bonds may have slightly higher stability than hydrogen-carbon bonds
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The compound should be protected from excessive heat, moisture, and light
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Regular monitoring for deuterium-hydrogen exchange, especially in protic solvents, may be necessary for long-term storage
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